Vernolic acid, cis-(+)-

Enzymology Stereochemistry Lipid Metabolism

Select cis-(+)-Vernolic acid to ensure experimental reproducibility with a defined (12S,13R)-stereochemistry and a single, site-specific epoxide. Unlike heterogeneous synthetic epoxidized oils (ESO/ELO), this naturally derived, high-purity enantiomer eliminates variables in enzymatic studies and provides predictable performance in polymer systems, such as reliable viscosity reduction and Tg depression in coatings. Ideal as a precursor for specialty polyamide synthesis, this compound offers a consistent, well-characterized scaffold for your advanced material and biochemical research needs.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 17966-13-1
Cat. No. B107885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVernolic acid, cis-(+)-
CAS17966-13-1
Synonymscis-12-epoxyoctadeca-cis-9-enoate
cis-12-epoxyoctadeca-cis-9-enoic acid
vernoleate
vernolic acid
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1
InChIKeyCCPPLLJZDQAOHD-GJGKEFFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-(+)-Vernolic Acid (CAS 17966-13-1) Chemical Identity and Industrial Relevance


cis-(+)-Vernolic acid (IUPAC: (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid) is a naturally occurring C18 epoxy fatty acid characterized by a cis double bond at the Δ9 position and an epoxide ring at the 12,13-position. It is the predominant fatty acid (72–80 wt%) in the seed oil of Vernonia galamensis and Euphorbia lagascae, distinguishing it from synthetic epoxidized oils that typically contain mixed epoxy species [1]. The compound exists as the (12S,13R)-enantiomer in its naturally derived form, a stereochemical specificity with direct implications for both enzymatic processing in biological systems and structure-property relationships in polymer applications [2].

Why cis-(+)-Vernolic Acid (CAS 17966-13-1) Cannot Be Directly Substituted by Generic Epoxy Fatty Acid Analogs


Substitution of cis-(+)-vernolic acid with generic epoxy fatty acid mixtures—such as chemically epoxidized soybean oil (ESO) or linseed oil (ELO)—introduces uncontrolled variables in stereochemistry, epoxide position, and functional group distribution that critically alter both biological and materials performance. Vernolic acid's single, site-specific (12S,13R)-epoxide and Δ9 cis-unsaturation yield a defined reactivity profile and metabolic fate distinct from the heterogeneous epoxide populations in synthetic oils [1]. In biological contexts, the specific stereochemistry determines substrate recognition by epoxide hydrolases and cytochrome P450 enzymes, directly affecting half-life and downstream signaling [2]. In polymer systems, the uniform molecular architecture translates to predictable viscosity reduction and crosslinking behavior that multicomponent epoxidized oils cannot reliably replicate [3].

Quantitative Performance Differentiation of cis-(+)-Vernolic Acid (CAS 17966-13-1) Against Relevant Comparators


Stereospecific Enzymatic Formation and Metabolic Fate: cis-(+)-Vernolic Acid vs. Racemic Epoxide Mixtures

cis-(+)-Vernolic acid is produced in planta with strict stereoselectivity. In Euphorbia lagascae endosperm microsomes, cytochrome P450-dependent epoxidation of linoleic acid yields exclusively the 12(S),13(R)-enantiomer; no 12(R),13(S)-enantiomer is detectable [1]. In contrast, chemical epoxidation methods (e.g., peracid epoxidation of vegetable oils) produce racemic or near-racemic mixtures of both enantiomers at multiple positions along the fatty acid chain. This stereochemical distinction is functionally consequential: the endogenous epoxide hydrolase in E. lagascae preferentially hydrates the 12(R),13(S)-epoxide enantiomer, leaving the naturally produced 12(S),13(R)-vernolic acid intact for accumulation [1].

Enzymology Stereochemistry Lipid Metabolism

Viscosity Reduction as a Reactive Diluent: Vernolic Acid Methyl Ester vs. Epoxidized Soybean Oil (ESO)

Vernolic acid methyl ester functions as an effective reactive diluent in cationic UV-curable coatings. When incorporated into a hyperbranched epoxy-functional resin, addition of 30 wt% vernolic acid methyl ester reduced formulation viscosity from 4100 mPa·s to 460 mPa·s—a nearly 9-fold reduction [1]. For comparison, epoxidized soybean oil (ESO), a widely used industrial reactive diluent, typically exhibits viscosities in the range of 300–600 mPa·s as a neat oil [2], but as a triglyceride it cannot match the per-molecule epoxy equivalent weight efficiency of the methyl ester. Furthermore, methyl vernoleate exhibits higher polarity than non-epoxy methyl esters (e.g., methyl linoleate), resulting in higher intrinsic viscosity among fatty acid methyl esters but enhanced compatibility with polar resin matrices [3].

Polymer Chemistry Coatings Reactive Diluent

Natural Abundance and Extraction Efficiency: Vernonia Oil (Vernolic Acid-Rich) vs. Synthetic Epoxidized Oils

Vernonia galamensis seed oil contains 72–80 wt% vernolic acid as a naturally occurring, pre-formed epoxy fatty acid, eliminating the need for chemical epoxidation [1]. In contrast, commodity vegetable oils (soybean, linseed) require ex situ epoxidation using peracids or hydrogen peroxide, a process that generates stoichiometric waste and yields oils with mixed epoxide positional isomers. Supercritical CO₂ extraction of V. galamensis seeds achieves up to 80% extraction efficiency of the triglyceride oil [2]. When cold extraction is employed, the oil yield is 20–39% but with a higher relative vernolic acid content, whereas Soxhlet extraction yields more oil (36–40%) but with lower vernolic acid purity [3].

Green Chemistry Biorefinery Extraction

Enzymatic Conversion Efficiency: Vernolic Acid as Substrate for Nylon Monomer Synthesis

cis-(+)-Vernolic acid serves as a direct precursor for 12-aminododecanoic acid and 11-aminoundecanoic acid, the monomers for nylon-12 and nylon-11, respectively [1]. The synthetic sequence from vernonia oil involves saponification followed by low-temperature recrystallization at −20°C, yielding vernolic acid in 51% recovery with 97% purity (mp 23–25°C) [1]. This contrasts with the petrochemical route to laurolactam (nylon-12 monomer), which involves multi-step synthesis from butadiene or cyclododecatriene. While no direct yield comparison is available, the vernolic acid route offers a single-step epoxide opening/oxidation sequence to access the C11 and C12 aminocarboxylic acid frameworks.

Biocatalysis Polymer Precursors Green Synthesis

High-Impact Research and Industrial Application Scenarios for cis-(+)-Vernolic Acid (CAS 17966-13-1)


Investigation of Stereospecific Epoxide Hydrolase and Cytochrome P450 Substrate Recognition

Researchers studying the enzymatic metabolism of epoxy fatty acids should select cis-(+)-vernolic acid as a defined, single-enantiomer substrate to eliminate confounding variables introduced by racemic mixtures. The strict 12(S),13(R)-stereochemistry of naturally derived vernolic acid [1] enables precise kinetic and mechanistic studies of epoxide hydrolase regioselectivity and cytochrome P450 epoxygenase activity, whereas chemically epoxidized fatty acid mixtures produce ambiguous or non-physiological metabolic profiles. This is particularly critical in investigations of leukotoxin-mediated pathophysiology, where enantiomeric identity may dictate downstream signaling outcomes.

Formulation of High-Solids, Low-VOC Cationic UV-Curable Coatings

Industrial formulators developing sustainable, radiation-curable coatings should evaluate vernolic acid methyl ester as a biobased reactive diluent. Quantitative data demonstrate that 30 wt% incorporation reduces resin viscosity from 4100 mPa·s to 460 mPa·s [2], enabling high-solids application without volatile organic solvents. Unlike petrochemical epoxy diluents or epoxidized soybean oil, vernolic acid derivatives offer a defined mono-epoxide structure that minimizes crosslinking heterogeneity and provides predictable glass transition temperature (Tg) depression (approximately 10°C per 10 wt% diluent addition) [2].

Biorefinery Process Development for Natural Epoxy Feedstocks

Process engineers optimizing the extraction and purification of epoxy fatty acids for polymer intermediates should prioritize Vernonia galamensis seed oil as a feedstock due to its uniquely high native vernolic acid content (72–80 wt%) [3]. This natural abundance bypasses the need for chemical epoxidation—a step that generates waste and introduces epoxide positional isomers in synthetic oils—thereby reducing both capital and operating costs in the production of epoxy-based monomers, plasticizers, and crosslinkers. The demonstrated supercritical CO₂ extraction efficiency (up to 80%) [4] further supports process intensification and green chemistry objectives.

Synthesis of Bio-Based Nylon-11 and Nylon-12 Monomers

Polymer chemists and process chemists investigating renewable routes to long-chain polyamides should utilize cis-(+)-vernolic acid as a starting material for 11-aminoundecanoic acid and 12-aminododecanoic acid synthesis. The established synthetic sequence from vernonia oil yields vernolic acid in 51% recovery with 97% purity after low-temperature recrystallization [5], providing a sufficiently pure epoxy fatty acid scaffold for subsequent oxidative cleavage and amination steps. This route offers a biorenewable alternative to petrochemical laurolactam and 11-aminoundecanoic acid production, with potential applications in specialty nylons for automotive and electronics markets.

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